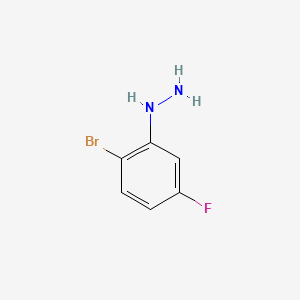

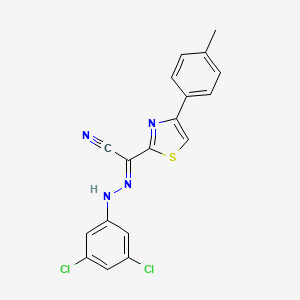

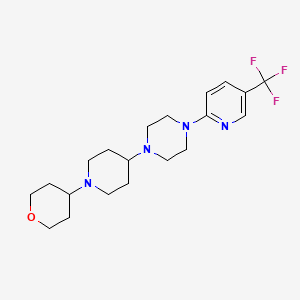

![molecular formula C16H13F3N2OS B2956947 N-benzoyl-N'-[2-methyl-5-(trifluoromethyl)phenyl]thiourea CAS No. 866049-28-7](/img/structure/B2956947.png)

N-benzoyl-N'-[2-methyl-5-(trifluoromethyl)phenyl]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-benzoyl-N’-[2-methyl-5-(trifluoromethyl)phenyl]thiourea” is a chemical compound with the molecular formula C16H13F3N2OS and a molecular weight of 338.35. It is used extensively in promoting organic transformations .

Synthesis Analysis

The synthesis of “N-benzoyl-N’-[2-methyl-5-(trifluoromethyl)phenyl]thiourea” involves the use of (thio)urea derivatives as organocatalysts . These catalysts activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Molecular Structure Analysis

The molecular structure of “N-benzoyl-N’-[2-methyl-5-(trifluoromethyl)phenyl]thiourea” includes a 3,5-bis (trifluoromethyl)phenyl motif, which is used ubiquitously in H-bond catalysts .Chemical Reactions Analysis

“N-benzoyl-N’-[2-methyl-5-(trifluoromethyl)phenyl]thiourea” plays a very important role in the development of H-bond organocatalysts . It is used extensively in promoting organic transformations .Aplicaciones Científicas De Investigación

Structural and Vibrational Characterization

N-benzoyl-N'-[2-methyl-5-(trifluoromethyl)phenyl]thiourea and its derivatives have been extensively studied for their structural, vibrational, and electronic properties. A thiourea derivative, 1-benzyl-3-furoyl-1-phenylthiourea, was synthesized and characterized, highlighting the compound's U-shape conformation influenced by the substitution degree on the thiourea core. This study utilized vibrational spectroscopy, multinuclear NMR, and elemental analysis, comparing experimental data with theoretical calculations to understand molecular stability and intermolecular interactions (Lestard et al., 2015).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of thiourea derivatives have demonstrated potential anticancer activities. Novel 1-benzoyl-3-methyl thiourea derivatives were designed, synthesized, and shown to exhibit potent cytotoxicity against HeLa cell lines, suggesting their utility in drug research (Ruswanto et al., 2015).

Mercury Recovery and Preconcentration

A specific application of benzoylthiourea derivatives involves the selective recovery and preconcentration of mercury. N-benzoyl-N′,N′-diheptadecylthiourea was evaluated as a carrier for the extraction of toxic metals, showing high selectivity for mercury. This study developed a solid supported liquid membrane system for mercury permeation, demonstrating the potential of benzoylthiourea derivatives in environmental and analytical applications (Fontàs et al., 2005).

Metal Complex Formation

Thiourea derivatives are also known for their ability to form complexes with various metals, which has implications in coordination chemistry and material science. A study on the synthesis and characterization of copper(II), nickel(II), and cobalt(II) complexes with novel thiourea derivatives revealed their potential for creating neutral complexes with significant applications (Arslan et al., 2003).

Antifungal and Antimicrobial Activities

N-benzoyl-N'-alkylthioureas and their metal complexes have been synthesized and tested for their antifungal and antimicrobial properties. These compounds demonstrated significant activity against fungi and yeast, highlighting their potential as bioactive agents in the development of new pharmaceuticals and antifungal materials (Del Campo et al., 2004).

Mecanismo De Acción

Target of Action

Similar thiourea derivatives have been used as organocatalysts in organic chemistry .

Mode of Action

Thiourea derivatives, including N-benzoyl-N’-[2-methyl-5-(trifluoromethyl)phenyl]thiourea, have the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This property makes them effective catalysts in various organic transformations .

Biochemical Pathways

The compound’s ability to activate substrates and stabilize developing charges suggests it may influence a variety of biochemical reactions, particularly those involving transition states with partially developing negative charges .

Result of Action

Its ability to activate substrates and stabilize developing charges suggests it may influence a variety of biochemical reactions .

Direcciones Futuras

The future directions for “N-benzoyl-N’-[2-methyl-5-(trifluoromethyl)phenyl]thiourea” involve further expanding the applications of (thio)urea-based catalysts . The compound has played a very important role in the development of H-bond organocatalysts and is used extensively in promoting organic transformations .

Propiedades

IUPAC Name |

N-[[2-methyl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2OS/c1-10-7-8-12(16(17,18)19)9-13(10)20-15(23)21-14(22)11-5-3-2-4-6-11/h2-9H,1H3,(H2,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYPELJMTBGMHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)NC(=S)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

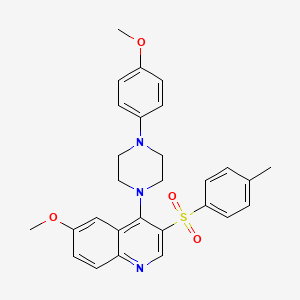

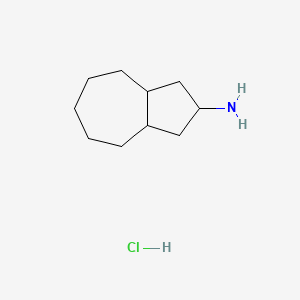

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea](/img/structure/B2956864.png)

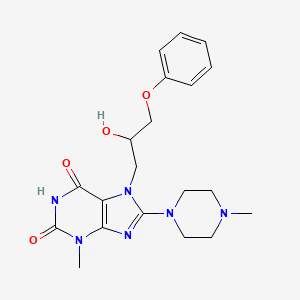

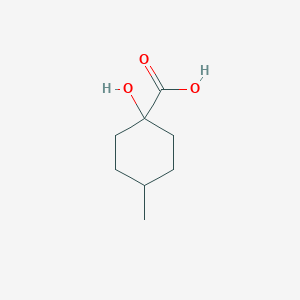

![4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2956866.png)

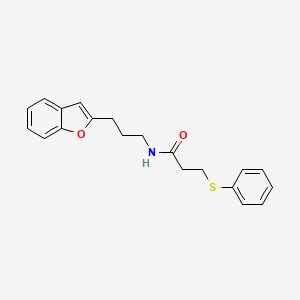

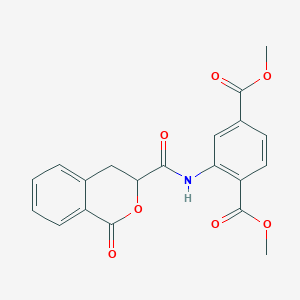

![[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2956871.png)

![1-Piperidin-1-yl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2956885.png)

![(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B2956886.png)